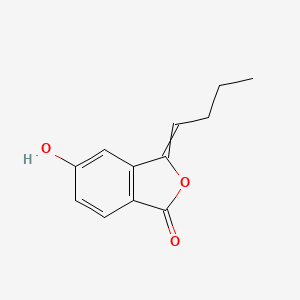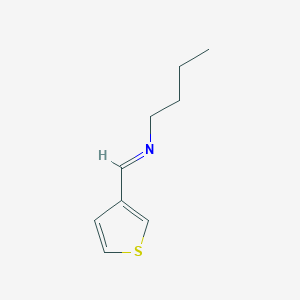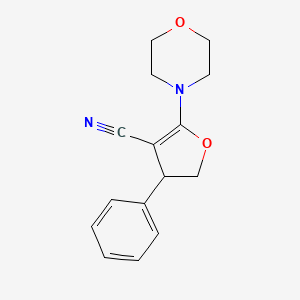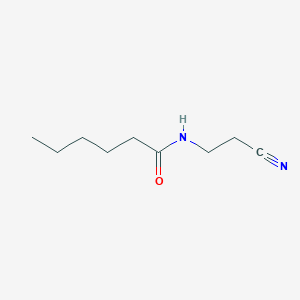![molecular formula C9H18O3 B12553298 2-[(4R)-2,2-Diethyl-1,3-dioxolan-4-yl]ethan-1-ol CAS No. 167074-04-6](/img/structure/B12553298.png)
2-[(4R)-2,2-Diethyl-1,3-dioxolan-4-yl]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4R)-2,2-Diethyl-1,3-dioxolan-4-yl]ethan-1-ol typically involves the reaction of diethyl ketone with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The resulting intermediate is then subjected to further reactions to introduce the ethan-1-ol group. The reaction conditions often include controlled temperatures and specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-[(4R)-2,2-Diethyl-1,3-dioxolan-4-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohol derivatives.
科学的研究の応用
2-[(4R)-2,2-Diethyl-1,3-dioxolan-4-yl]ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 2-[(4R)-2,2-Diethyl-1,3-dioxolan-4-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
- 2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethan-1-amine hydrochloride
- 2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethan-1-ol
Uniqueness
2-[(4R)-2,2-Diethyl-1,3-dioxolan-4-yl]ethan-1-ol is unique due to its specific diethyl substitution on the dioxolane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
167074-04-6 |
|---|---|
分子式 |
C9H18O3 |
分子量 |
174.24 g/mol |
IUPAC名 |
2-[(4R)-2,2-diethyl-1,3-dioxolan-4-yl]ethanol |
InChI |
InChI=1S/C9H18O3/c1-3-9(4-2)11-7-8(12-9)5-6-10/h8,10H,3-7H2,1-2H3/t8-/m1/s1 |
InChIキー |
ZFLMDSXNYOCQST-MRVPVSSYSA-N |
異性体SMILES |
CCC1(OC[C@H](O1)CCO)CC |
正規SMILES |
CCC1(OCC(O1)CCO)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethylbis[2-methyl-4,6-di(propan-2-yl)-1H-inden-1-yl]silane](/img/structure/B12553216.png)
![4-[(2,2,2-Trichloroethanimidoyl)oxy]but-2-en-1-yl acetate](/img/structure/B12553231.png)
![3-{[2-(3-Nitrophenyl)hydrazinyl][(E)-phenyldiazenyl]methylidene}-3H-indole](/img/structure/B12553237.png)



![5-{3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}-2H-1,3-benzodioxole](/img/structure/B12553271.png)


![2,2'-[(4,5-Dibromo-1,2-phenylene)bis(oxy)]bis(N,N-dioctylacetamide)](/img/structure/B12553288.png)

silane](/img/structure/B12553300.png)
![3-{[(4-Methoxyphenyl)carbamoyl]amino}benzene-1-sulfonamide](/img/structure/B12553313.png)

